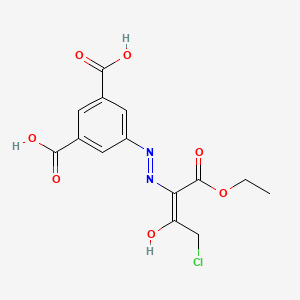
(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid, also known as CEID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
作用機序
The mechanism of action of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid involves the formation of a complex with zinc ions. The complex formation leads to a change in the fluorescence properties of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid, which can be detected using a fluorescence spectrophotometer.
Biochemical and Physiological Effects:
(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid has been shown to have potential antioxidant and anti-inflammatory properties. It has also been suggested that (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid may have neuroprotective effects by reducing oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid is its high selectivity and sensitivity for zinc ions. This makes it an ideal probe for detecting the presence of zinc ions in biological samples. However, (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid has limitations in terms of its stability and solubility, which can affect its performance in certain experiments.
将来の方向性
There are several future directions for the research of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid. One potential application is in the development of new fluorescent probes for the detection of other metal ions. (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid could also be modified to improve its stability and solubility, which would increase its potential applications in various fields. Additionally, the potential neuroprotective effects of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid could be further explored for the development of new therapies for neurodegenerative diseases.
Conclusion:
In conclusion, (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid and its applications in various fields.
合成法
The synthesis of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid involves the reaction between 4-chloro-1-ethoxy-1,3-dioxobutane-2-one and isophthalic acid hydrazide in the presence of a base such as triethylamine. The reaction leads to the formation of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid, which can be further purified through recrystallization.
科学的研究の応用
(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid has shown promising results in various scientific research applications. It has been used as a fluorescent probe to detect the presence of zinc ions in biological samples. (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid has also been used as a chelating agent for the removal of heavy metals from water.
特性
IUPAC Name |
5-[[(Z)-4-chloro-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O7/c1-2-24-14(23)11(10(18)6-15)17-16-9-4-7(12(19)20)3-8(5-9)13(21)22/h3-5,18H,2,6H2,1H3,(H,19,20)(H,21,22)/b11-10-,17-16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAHRZLACLYED-FOFJXYPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)N=NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


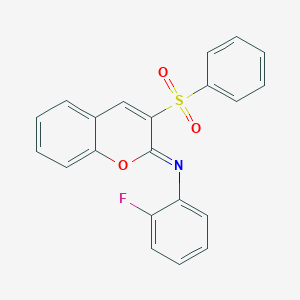
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)
![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)
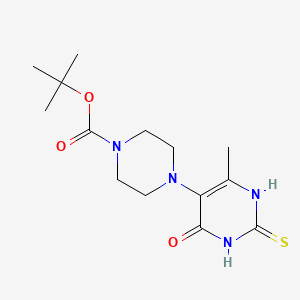
![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)
![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)
![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)
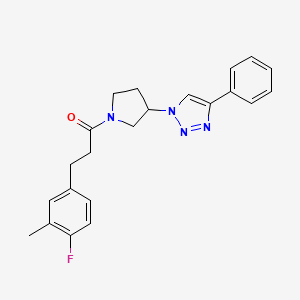
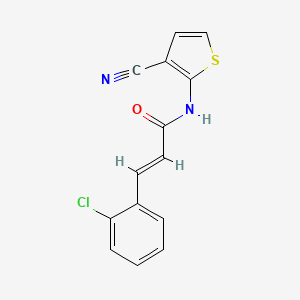
![Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2715438.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2715440.png)